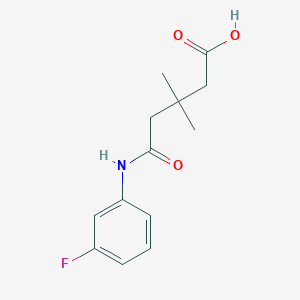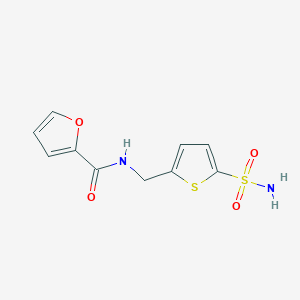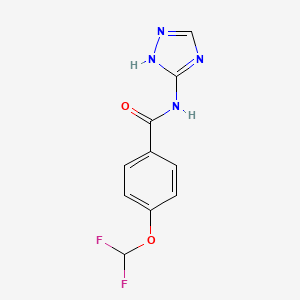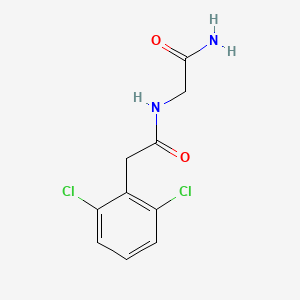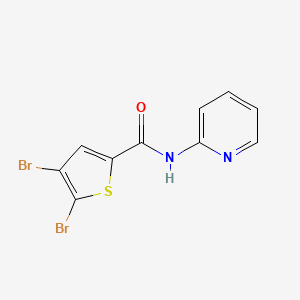![molecular formula C13H17NO4 B14907855 N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid is an organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a phenoxy group substituted with two methyl groups, an acetamido group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with an appropriate acylating agent to form the 2,5-dimethylphenoxy intermediate.
Acetamidation: The phenoxy intermediate is then subjected to acetamidation using acetic anhydride or a similar reagent to introduce the acetamido group.
Propanoic Acid Formation: Finally, the acetamido intermediate is reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of 3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine or the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or other substituents onto the aromatic ring.
Applications De Recherche Scientifique
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy and acetamido groups may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(2,5-Dimethylphenyl)acetamido)propanoic acid
- 2-[2-(2,5-Dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoic acid
Uniqueness
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-3-4-10(2)11(7-9)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
UCYIFIQRIUESTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


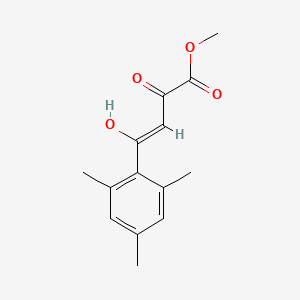
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
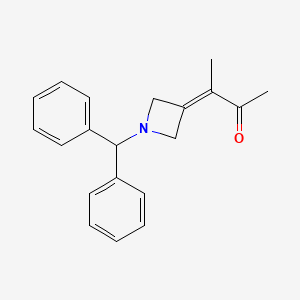
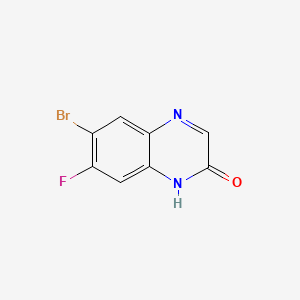
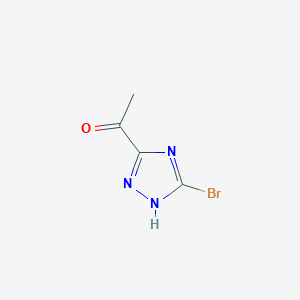
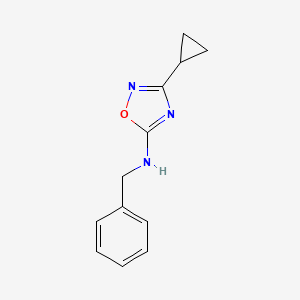

![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
